2-Ethyl-6-methylmorpholine
Overview
Description
2-Ethyl-6-methylmorpholine is a chemical compound with the molecular formula C7H15NO . It is a mixture of diastereomers .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs can be achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular weight of this compound is 129.2 . The InChI code is 1S/C7H15NO/c1-3-7-5-8-4-6(2)9-7/h6-8H,3-5H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions of morpholine involve the amine functional group, due to the common chemical inertness of the ethers . The addition or removal of an electron (or electrons) from an organic or organometallic molecule is frequently a key step in such processes .Scientific Research Applications
Synthesis and Chemical Reactions
- 2-Ethyl-6-methylmorpholine and its derivatives are utilized in various chemical synthesis processes. For instance, it's used in the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed annulation, yielding compounds with significant regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003). Similarly, it's involved in osmium-catalyzed dihydroxylation of alkenes, acting as an electron transfer mediator (Johansson, Lindén, & Bäckvall, 2005).
Host-Guest Chemistry
- In the field of host-guest chemistry, this compound derivatives form inclusion complexes with various compounds. For example, Cethyl-2-methylresorcinarene forms complexes with aromatic N-oxides, demonstrating the impact of substituent effects (Puttreddy, Beyeh, & Rissanen, 2016).
Textile and Polymer Industry
- In the textile industry, derivatives like N-methylmorpholine-N-oxide are used in manufacturing cellulose fibers. They enhance the solubility of natural antibacterial polymers like chitosan, creating antibacterial lyocell fibers with significant properties (Zhuang, Liu, Li, Cheng, & Kang, 2008). Moreover, these derivatives aid in the polymerization of certain monomers, as observed in atom transfer radical polymerization processes (Singha, Ruiter, & Schubert, 2005).
Biochemical and Environmental Applications
- This compound and its variants play a role in environmental and biochemical contexts. For example, they are used in air sampling and determination methods in industrial environments, ensuring workplace safety (Andersson & Andersson, 1986). Additionally, they participate in the synthesis of compounds with potential biological activities, as seen in the creation of various heterocyclic derivatives (Mohammad, Ahmed, & Mahmoud, 2017).
Analytical Chemistry
- In analytical chemistry, this compound derivatives are used in constructing selective electrodes for detecting ions like Cu2+ with high sensitivity and specificity (Islamnezhad & Mahmoodi, 2011).
Safety and Hazards
Properties
IUPAC Name |
2-ethyl-6-methylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-7-5-8-4-6(2)9-7/h6-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIHFHDCQHZFAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC(O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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